2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a benzyl moiety, which is further connected to an isoindole-1,3-dione structure. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride derivative undergoes a nucleophilic substitution reaction with isoindole-1,3-dione in the presence of a base such as potassium carbonate or sodium hydride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the nucleophilic attack and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a similar trifluoromethyl and chloro substitution pattern.
4-Chloro-2-(trifluoromethyl)aniline: A related compound with similar functional groups but different core structure.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1h-isoindole-1,3(2h)-dione is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOIGJLPBEAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.